Bovine ubiquitin(59-74) is a peptide derived from the ubiquitin protein, a small regulatory protein essential in eukaryotic cells. This peptide consists of 16 amino acids and retains some functional properties of full-length ubiquitin, which is involved in various cellular processes such as protein degradation, cell cycle regulation, and DNA repair. The specific sequence of bovine ubiquitin(59-74) plays a role in the ubiquitin-proteasome system, which is crucial for maintaining cellular homeostasis by regulating protein turnover and quality control .
Bovine ubiquitin(59-74) falls under the classification of peptides and proteins. It is categorized as a post-translational modification molecule due to its role in tagging proteins for degradation via the proteasome pathway. The peptide's chemical formula is C89H151N27O24, and it has a molecular weight of approximately 1943.4 g/mol .
The synthesis of bovine ubiquitin(59-74) typically employs solid-phase peptide synthesis (SPPS). This method involves several key steps:
In industrial settings, automated peptide synthesizers enhance efficiency and yield during the synthesis process. Purification is generally achieved through high-performance liquid chromatography (HPLC), followed by characterization using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Bovine ubiquitin(59-74) consists of a specific sequence of amino acids that contributes to its structural integrity and function. The sequence includes key residues that are critical for its interaction with other proteins involved in the ubiquitination process.
The structure can be analyzed through techniques such as X-ray crystallography or NMR spectroscopy, providing insights into its three-dimensional conformation. The structural data can reveal how this peptide interacts with enzymes responsible for ubiquitination and deubiquitination processes .
Bovine ubiquitin(59-74) can undergo various chemical reactions:
Bovine ubiquitin(59-74) functions primarily within the ubiquitin-proteasome system. It tags proteins destined for degradation by forming polyubiquitin chains that signal for proteasomal recognition. This process involves:
Research indicates that alterations in the ubiquitination process can lead to diseases such as cancer and neurodegenerative disorders, emphasizing the importance of bovine ubiquitin(59-74) in cellular regulation .
Bovine ubiquitin(59-74) exhibits typical characteristics of peptides, including solubility in water and stability under physiological conditions.
The chemical properties include:
Analytical techniques such as mass spectrometry provide detailed insights into its purity and structural integrity .
Bovine ubiquitin(59-74) has diverse applications across various scientific fields:
This compound's significance extends beyond basic research into practical applications that could influence therapeutic strategies against diseases linked to protein misfolding and degradation pathways.
Ubiquitin was first isolated from bovine thymus in 1974 during investigations into lymphocyte differentiation factors. Initially misidentified as a thymic hormone ("lymphocyte differentiation promoting factor"), this 76-amino acid protein was found to induce T-cell and B-cell maturation [9]. By 1975, researchers determined the near-complete amino acid sequence (residues 1-74) of bovine ubiquitin, revealing its C-terminal glycine-rich region (residues 72-76: Gly-Gly-Gly) and noting frequent post-translational loss of terminal glycines during biological processing [9] [3]. This discovery period culminated in two landmark revelations:
Table 1: Key Early Milestones in Bovine Ubiquitin Research
Year | Discovery | Biological Sample | Significance |
---|---|---|---|
1974 | Isolation as lymphocyte differentiation factor | Bovine thymus tissue | First identification of ubiquitin (misidentified as thymic hormone) |
1975 | Sequence determination (residues 1-74) | Bovine ubiquitin | Revealed extreme conservation and C-terminal glycine motif |
1977 | Identification as chromatin component (conjugated to histone H2A) | Bovine thymus nuclei | First evidence of ubiquitin’s protein-modification function |
1978-1980 | Elucidation of ATP-dependent proteolytic role | Bovine reticulocyte extracts | Established mechanistic link to protein degradation |
The 59-74 fragment (sequence: IQDKEGIPPDQQRLL) was recognized early as part of ubiquitin’s stable structural core. Biophysical analyses showed this region encompasses the C-terminal half of the β5 strand (residues 58-64) and the entirety of the 3₅₁₀-helix (residues 65-72), forming critical contacts within the ubiquitin fold [1] [7]. This segment’s stability under proteolytic conditions facilitated its isolation and functional studies, revealing its contribution to ubiquitin’s protein-binding surfaces.
The bovine ubiquitin(59-74) fragment exhibits 100% sequence identity between cattle (Bos taurus) and humans (Homo sapiens), as first demonstrated in 1975 through direct peptide sequencing [3] [6]. This extraordinary conservation extends across eukaryotes and archaea, with only minor variations in evolutionarily distant species:
Table 2: Evolutionary Conservation of Ubiquitin(59-74) Sequence
Taxonomic Group | Representative Organism | 59-74 Sequence | Identity to Bovine | Functional Consequence |
---|---|---|---|---|
Mammals | Homo sapiens (Human) | IQDKEGIPPDQQRLL | 100% | Identical functional properties |
Birds | Gallus gallus (Chicken) | IQDKEGIPPDQQRLL | 100% | Identical functional properties |
Insects | Drosophila melanogaster | IQDKEGIPPDQQRLL | 100% | Identical functional properties |
Yeast | Saccharomyces cerevisiae | IQDKEGVPPEQQRLI | 87% (2 substitutions) | Preserved hydrophobic core; minor electrostatic changes |
Archaea | Thermoplasma acidophilum | IQDKENIPPIQERIL | 75% (4 substitutions) | Maintained structural fold; functional divergence |
Statistical analysis of >1,871 eukaryotic promoters (EPD database) reveals ubiquitin’s coding sequence as among the most evolutionarily constrained genes, with the 59-74 region under especially intense purifying selection [6]. This conservation is functionally significant because the fragment contains:
The invariant Gly65-Gly66 motif maintains backbone flexibility required for conformational switching upon binding partners, explaining its resistance to substitution even in extremophiles [1].
Ubiquitin’s 59-74 segment has survived >1.5 billion years of evolution with minimal alteration due to multifunctional constraints and structural indispensability:
Table 3: Structural-Functional Constraints on Ubiquitin(59-74) Evolution
Structural Element | Residues (Bovine) | Functional Role(s) | Evolutionary Constraint |
---|---|---|---|
β5 strand | 59-IQDKE-64 | Scaffold for Ile44 patch; Glu64 positions Lys63 | Purifying selection (dN/dS <0.1 across mammals) |
3₁₀-helix | 65-GIPP-68 | Maintains loop geometry for E1/E2 charging; Gly65-66 enable sharp turn | Absolute conservation of Gly65-66 in Eukarya/Archaea |
Helix-Loop | 69-DQQR-72 | Salt-bridge network (Asp69-Arg72); Arg74 solvent exposure | Hydrophilic residues vary only in charge-conserved manner |
C-terminal linkage | 73-LL-74 | Hydrophobic shield for Gly76; Leu73 mutation disrupts E1 activation | Hydrophobic residues invariant in >99.7% of orthologs |
Three evolutionary pressures dominate:
Strikingly, while ubiquitin genes tolerate synonymous mutations and N-terminal variations, the 59-74 region exhibits near-zero sequence diversity in vertebrates – a testament to its non-redundant roles. Even viral ubiquitin variants (e.g., baculovirus Ubv), which show 75% overall identity to bovine ubiquitin, retain 100% conservation of residues 59-74 to evade host E3 ligase detection while maintaining essential folding and charging functions [2]. This evolutionary "untouchability" underscores the fragment’s role as a universal structural and functional linchpin in ubiquitin-dependent pathways.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3